Renieramycin M is a bioactive compound classified as a bistetrahydroisoquinolinequinone alkaloid. It is primarily isolated from the marine sponge Xestospongia sp., specifically from samples collected in Thailand. Renieramycin M has garnered attention due to its significant anticancer properties, particularly against non-small-cell lung cancer cell lines. This compound exhibits a complex molecular structure that contributes to its biological activity and potential therapeutic applications.
Renieramycin M was first isolated from the Thai blue sponge Xestospongia sp. The classification of this compound falls under marine natural products, specifically within the family of renieramycins, which are known for their cytotoxic properties. The structural complexity and unique functional groups present in renieramycin M contribute to its classification as an alkaloid, which is a group of naturally occurring organic compounds that mostly contain basic nitrogen atoms.
The synthesis of renieramycin M has been achieved through various methods, including total synthesis and semi-synthesis. The total synthesis involves multiple steps that convert simpler organic compounds into renieramycin M. A notable method includes the use of selenium oxide for oxidation reactions, which is crucial for forming its complex structure.
Semi-synthetic derivatives of renieramycin M have also been developed, where modifications at specific positions on the molecule were performed to enhance its biological activity. For example, amino ester derivatives were synthesized by esterification reactions using commercially available amino acids .
The molecular structure of renieramycin M is characterized by a complex arrangement of rings and functional groups, which include multiple oxygen-containing moieties that are essential for its biological activity. The structure can be represented as follows:
The compound features a tetracyclic framework with two tetrahydroisoquinoline units connected by a quinone moiety. Single crystal X-ray analysis has confirmed the structural details of synthetic renieramycin M, providing insights into its three-dimensional conformation .
Renieramycin M participates in various chemical reactions that facilitate its transformation into other biologically active compounds. Notably, it can undergo photoredox reactions leading to the formation of derivatives such as renieramycins T and S through light-induced radical formation followed by cyclization .
Additionally, renieramycin M can be transformed into hydroquinone derivatives via selective reduction processes using catalysts like palladium on carbon . These transformations are critical for exploring structure-activity relationships and enhancing the anticancer efficacy of the compound.
The mechanism of action of renieramycin M involves inducing apoptosis in cancer cells through several pathways. Studies have shown that it upregulates pro-apoptotic proteins such as P53 while downregulating anti-apoptotic proteins like BCL-2 and MCL-1 . This dual action leads to increased cell death in cancer cells.
Furthermore, renieramycin M affects cellular processes such as migration and invasion, making it a potential candidate for targeting metastatic cancer cells. The compound's ability to modulate these pathways highlights its therapeutic potential in oncology.
Renieramycin M exhibits distinct physical properties that aid in its identification and characterization:
Chemical analyses indicate that renieramycin M possesses significant cytotoxicity against various cancer cell lines, with studies demonstrating its effectiveness at subtoxic concentrations .
Renieramycin M has several scientific applications primarily in medicinal chemistry and pharmacology:
Renieramycin M was first isolated from the Thai blue sponge Xestospongia sp. collected near Si-Chang Island in the Gulf of Thailand. This bistetrahydroisoquinolinequinone alkaloid belongs to the renieramycin family, initially discovered when marine sponges were pretreated with potassium cyanide (KCN) to stabilize reactive carbinolamine intermediates. The KCN pretreatment converts unstable carbinolamine moieties into stable α-aminonitrile derivatives, enabling the isolation of renieramycin M in gram-scale quantities (0.02% w/w yield from dry sponge material) [1] [6] [9]. Beyond sponges, structurally similar compounds (jorunnamycins) have been identified in the nudibranch Jorunna funebris, which preys on sponges, suggesting a dietary sequestration origin [5] [9].
Table 1: Natural Sources of Renieramycin-Type Compounds
Organism | Compound Class | Geographical Source | Stabilization Method |
---|---|---|---|
Xestospongia sp. | Renieramycins | Gulf of Thailand | KCN pretreatment |
Jorunna funebris | Jorunnamycins | Pacific Ocean | KCN pretreatment |
Reniera sp. | Renieramycins A-D | Mexican Coast | None (unstable isolates) |
Renieramycin M shares a pentacyclic bis-tetrahydroisoquinoline core with other pharmacologically significant alkaloids:
The approval of ecteinascidin-743 (trabectedin) in 2007 marked the first marine-derived tetrahydroisoquinoline alkaloid anticancer drug. This breakthrough intensified interest in structurally simpler analogues like renieramycin M as viable drug candidates. Renieramycin M’s nanomolar cytotoxicity against diverse cancer cell lines (Table 2) positioned it as a lead compound for optimizing marine-derived chemotherapeutics [4] [8]. Its historical significance lies in demonstrating that marine sponges are sustainable sources of complex alkaloids when stabilization techniques (e.g., KCN pretreatment) are applied [1] [6].
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 13052-73-8
CAS No.: 61109-48-6